2,2,2-Trifluoroethylamine

描述

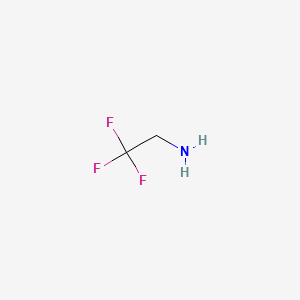

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPSRYDSZQRPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061070 | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753-90-2 | |

| Record name | 2,2,2-Trifluoroethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-Trifluoroethylamine: A Technical Guide to its Chemical Properties, Structure, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (TFEA), with the chemical formula CF₃CH₂NH₂, is a fluorinated organic compound that serves as a critical building block in modern synthetic chemistry. It is a colorless, volatile liquid recognized for the unique properties imparted by its trifluoromethyl (-CF₃) group.[1][2] The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing moiety, which significantly influences the reactivity and basicity of the adjacent amino group.[3] This structural feature is responsible for the enhanced metabolic stability, bioactivity, and modified pharmacokinetic profiles of molecules that incorporate the 2,2,2-trifluoroethyl moiety.[4][5] Consequently, TFEA is an indispensable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced fluorinated polymers.[4][6] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key applications of this compound.

Chemical Structure and Properties

The presence of the trifluoromethyl group adjacent to the aminoethyl fragment defines the unique chemical character of TFEA. The strong carbon-fluorine bonds contribute to the high thermal and chemical stability of compounds derived from it.[3]

Physicochemical Properties

This compound is a clear, colorless, and highly flammable liquid with a characteristic amine-like odor.[1][7] It is a volatile compound with a low boiling point.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂H₄F₃N | [8] |

| Molecular Weight | 99.06 g/mol | [6] |

| CAS Number | 753-90-2 | [8] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 36-37 °C | |

| Density | 1.262 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.301 | |

| Flash Point | -16 °C (closed cup) | |

| Vapor Pressure | ~7.6 psi at 20 °C | |

| pKa | 5.7 | [6] |

| Storage Temperature | 2-8°C |

Molecular Geometry

| Parameter | Type | Value | Reference (Computational Data for 2,2,2-Trifluoroethanol) |

| r(C-C) | Bond Length | 1.51 Å | [9] |

| r(C-F) | Bond Length | 1.34 Å (average) | [9] |

| r(C-H) | Bond Length | 1.09 Å (average) | [9] |

| r(C-N) | Bond Length | ~1.47 Å (typical) | |

| r(N-H) | Bond Length | ~1.01 Å (typical) | |

| ∠(FCC) | Bond Angle | 111.5° (average) | [9] |

| ∠(FCF) | Bond Angle | 107.3° (average) | [9] |

| ∠(HCC) | Bond Angle | 110.0° (average) | [9] |

| ∠(CCN) | Bond Angle | ~112° (estimated) |

Note: Values for C-N and N-H bonds and the CCN angle are typical values for alkylamines and are included for completeness. The other values are based on DFT computations for 2,2,2-trifluoroethanol and serve as a close approximation.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is simple, typically showing a quartet for the methylene protons (-CH₂) due to coupling with the three fluorine atoms, and a singlet for the amine protons (-NH₂), which may be broadened or exchangeable.

-

¹³C NMR: The carbon NMR spectrum will show two signals. The carbon of the methylene group (-CH₂) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbon (-CF₃) will also appear as a quartet due to the same C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet, as the three equivalent fluorine atoms are coupled to the two protons of the adjacent methylene group.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching bands, and very strong C-F stretching absorptions, usually found in the 1100-1300 cm⁻¹ region.[6]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 99. The fragmentation pattern is dominated by the loss of radicals, with a prominent peak corresponding to the loss of a fluorine atom or the cleavage of the C-C bond.[8]

Reactivity and Applications

The trifluoromethyl group's strong electron-withdrawing effect lowers the pKa of the amine compared to its non-fluorinated analog, ethylamine, making TFEA a weaker base. This modified reactivity, combined with the stability and lipophilicity conferred by the -CF₃ group, makes TFEA a valuable synthon.

Pharmaceutical Synthesis

In drug development, incorporating a trifluoromethyl group can significantly enhance a molecule's efficacy. It increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] TFEA is therefore a key intermediate for drugs targeting various diseases, including those affecting the central nervous system, cardiovascular system, and endocrine system.[2]

Agrochemical Development

Similar to its role in pharmaceuticals, TFEA is used to create next-generation pesticides and herbicides. The resulting agrochemicals exhibit improved stability in the environment and enhanced efficacy, leading to better crop protection.[2][4]

Fluorinated Polymers and Materials Science

TFEA is an essential monomer or intermediate for synthesizing advanced fluorinated polymers. These materials are valued for their superior thermal stability, chemical resistance, and hydrophobicity, making them suitable for high-performance coatings, sealants, and other specialized applications.[5]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of TFEA. Below are representative protocols for its synthesis and a common application.

Synthesis of this compound (Representative Method)

Several routes exist for the synthesis of TFEA, including the amination of 2,2,2-trifluoroethyl halides or sulfonates and the reduction of trifluoroacetamide.[4][10] The following is a representative procedure based on the amination of a trifluoroethyl precursor.

Methodology: Amination of 2,2,2-Trifluoroethyl p-Toluenesulfonate [4]

-

Reactor Setup: A high-pressure autoclave (e.g., 50 mL capacity) is charged with 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 g, 3.93 mmol) and a solvent such as dimethyl sulfoxide (DMSO, 3 g).

-

Addition of Ammonia: A 28% aqueous ammonia solution (2.4 g, 35.4 mmol, ~9 molar equivalents) is added to the autoclave.

-

Reaction: The autoclave is sealed and heated to 150 °C. The reaction mixture is stirred at this temperature for a specified period, typically 3-5 hours. The internal pressure will increase during the reaction.

-

Cool-down and Workup: After the reaction is complete, the vessel is cooled to room temperature (or below, e.g., 5 °C). The reaction mixture is carefully transferred to a flask.

-

Isolation: The product is typically isolated from the reaction mixture by distillation. Due to its low boiling point, fractional distillation is required to separate TFEA from the solvent and unreacted starting materials. The basic product can be first extracted into an organic solvent after neutralizing any excess ammonia salt.

-

Purification: Further purification is achieved by careful fractional distillation to yield pure this compound.

Synthesis of this compound Hydrochloride[1]

The hydrochloride salt is a stable, crystalline solid that is often more convenient to handle than the volatile free amine.

-

Reaction Setup: To a three-necked flask equipped with a stirrer and dropping funnel, add ethanol (100 g) and this compound (33 g). Cool the flask in an ice bath.

-

Acid Addition: Slowly add a saturated solution of hydrochloric acid (35 g) dropwise while maintaining the internal temperature below 25 °C.

-

Heating: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature with stirring for 1 hour.

-

Solvent Removal: Concentrate the reaction solution under reduced pressure (e.g., 0.98 MPa) at a controlled temperature of 45 ± 5 °C for approximately 5 hours to remove ethanol and water.

-

Isolation: The resulting white, powdery crystalline solid is this compound hydrochloride. The yield is typically high (e.g., 96%).[1]

Derivatization of Carboxylic Acids for GC-MS Analysis

TFEA is used as a derivatizing agent to improve the chromatographic properties and detectability of carboxylic acids in gas chromatography (GC), particularly with an electron-capture detector (ECD). The amine converts the polar carboxylic acid into a more volatile and less polar trifluoroethylamide.

Methodology: Amidization of a Carboxylic Acid [9]

-

Sample Preparation: An aqueous sample containing the carboxylic acid of interest is prepared.

-

Reagent Addition: To the aqueous sample, add solutions of 3-ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and this compound hydrochloride (TFEA·HCl). A small amount of a base like pyridine can be added to facilitate the reaction.

-

Reaction: The mixture is vortexed for approximately 1 minute and then allowed to react at room temperature for 10-15 minutes to form the corresponding 2,2,2-trifluoroethylamide.

-

Extraction: The resulting amide derivative is extracted from the aqueous solution using a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE). The starting materials (EDC and TFEA salts) remain in the aqueous phase, resulting in a clean organic extract.

-

Analysis: The organic layer is collected, dried if necessary (e.g., with anhydrous sodium sulfate), and injected into the GC-MS or GC-ECD for analysis.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor.[6] It is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed.

-

Handling: Work should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All ignition sources must be eliminated from the work area. Containers should be kept tightly closed and stored in a cool, dry place, typically refrigerated at 2-8 °C.

-

Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Borane Reagents [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethylamine hydrochloride (TFEA·HCl) is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The incorporation of the trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides an in-depth overview of the primary synthetic routes to obtain this compound hydrochloride, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways. The information presented herein is intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

The unique physicochemical properties imparted by the trifluoromethyl group have made this compound a highly sought-after synthon in medicinal and materials chemistry. Its hydrochloride salt is a stable, crystalline solid that is often preferred for storage and handling. This guide will explore the most common and industrially relevant methods for the preparation of this compound and its subsequent conversion to the hydrochloride salt.

Primary Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The most prominent routes, which will be detailed in this guide, include:

-

Route 1: Ammonolysis of 1,1,1-Trifluoro-2-chloroethane

-

Route 2: Amination of 1,1-Difluoro-2-haloethane Precursors

-

Route 3: Reduction of Trifluoroacetamide

-

Route 4: Direct Conversion of this compound to its Hydrochloride Salt

The selection of a particular route is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product.

Comparative Analysis of Synthesis Routes

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key quantitative data for the primary routes discussed.

| Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Advantages | Key Disadvantages |

| 1 | 1,1,1-Trifluoro-2-chloroethane | Ammonia, Glycerol | 20-30 min | 150-200 | 2-4 | 95-98 | Short reaction time, high yield | Requires high pressure and temperature |

| 2 | CHF₂CH₂X (X=Cl, Br, I) | Ammonia, Solvent (DMF or NMP), Catalyst (Inorganic Iodide) | 16-36 h | 110-210 | 2-6 | Not explicitly stated | Utilizes alternative starting materials | Long reaction times, high pressure and temperature |

| 3 | Trifluoroacetamide | Lithium aluminum hydride (LiAlH₄), Ether | Not specified | Not specified | Atmospheric | 68-75 | Good yield, one-step reduction | Use of hazardous and moisture-sensitive reagent (LiAlH₄) |

| 4 | This compound | Saturated Hydrochloric Acid, Ethanol | 1 h (reaction), 5 h (distillation) | <25 (addition), 50 (reaction), 45±5 (distillation) | Atmospheric (reaction), 0.98 (distillation) | ~96 | High yield, straightforward conversion | Requires the prior synthesis or purchase of the free base |

Detailed Experimental Protocols

Route 1: Ammonolysis of 1,1,1-Trifluoro-2-chloroethane

This industrial method provides high yields of this compound in a continuous flow system.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via ammonolysis.

Methodology:

-

A liquid-phase solution of 1,1,1-trifluoro-2-chloroethane dissolved in glycerin (volume ratio of 1-3:1) is mixed with an aqueous ammonia solution (30-100 wt%). The molar ratio of ammonia to 1,1,1-trifluoro-2-chloroethane is maintained between 8-15:1.[1]

-

The reactant mixture is fed into a pipeline-type reactor with a flow velocity of 2.0-4.0 L/h.[1]

-

The reaction is conducted at a temperature of 150-200 °C and a pressure of 2-4 MPa for a duration of 20-30 minutes to yield a mixed solution containing this compound.[1]

-

The resulting mixed solution undergoes pressure reduction, flashing, and deamination.[1]

-

The liquid, after deamination, is neutralized with sodium carbonate, where the molar ratio of sodium carbonate to the initial 1,1,1-trifluoro-2-chloroethane is 0.5-2:1.[1]

-

Finally, the neutralized solution is subjected to pressure reduction and rectification to obtain pure this compound.[1]

Route 2: Amination of 1,1-Difluoro-2-haloethane Precursors

This route offers an alternative starting material for the synthesis.

Reaction Pathway:

References

CAS number 753-90-2 physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoroethylamine (CAS Number: 753-90-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, identified by CAS number 753-90-2. The information is curated for professionals in research and drug development, with a focus on delivering precise data and procedural insights.

Core Physical and Chemical Properties

This compound is a colorless liquid with the chemical formula C2H4F3N.[1][2] It is a crucial reagent in various chemical syntheses.[3] The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Temperature | Pressure | Citations |

| Molecular Weight | 99.06 g/mol | [1] | ||

| 99.055 g/mol | [2] | |||

| Density | 1.2 g/cm³ (±0.1) | [2] | ||

| 1.262 g/mL | 20 °C | [4] | ||

| 1.245 g/mL | ||||

| Boiling Point | 36.0 °C (±35.0) | 760 mmHg | [2] | |

| 36-37 °C | [3][4] | |||

| 37.00-38.00 °C | ||||

| Melting Point | 37-38 °C | [2] | ||

| Flash Point | -16.7 °C (±0.0) | [2] | ||

| -16 °C | (closed cup) | [4] | ||

| Vapor Pressure | 501.5 mmHg (±0.1) | 25 °C | [2] | |

| ~7.6 psi | 20 °C | [4] | ||

| Refractive Index | 1.301 | 20 °C | [2][3][4] | |

| LogP (Octanol/Water Partition Coefficient) | 0.24 | [2] | ||

| 0.481 | [1] |

Experimental Protocols

The determination of the physical properties of a volatile and flammable liquid like this compound requires precise and controlled experimental methodologies. Below are generalized protocols for measuring some of the key properties listed above.

1. Determination of Boiling Point: The boiling point is typically determined at atmospheric pressure. A common method involves distillation.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The sample is heated gently.

-

The temperature at which the liquid boils and a stable column of condensate forms on the thermometer is recorded as the boiling point.[3][4]

-

2. Measurement of Density: The density of a liquid can be measured using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a flask with a specific volume), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.[4]

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

3. Determination of Refractive Index: The refractive index is measured using a refractometer, often an Abbé refractometer.

-

Apparatus: Refractometer, constant temperature water bath, and a light source (usually a sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.[3][4]

-

The prism is closed, and the temperature is allowed to stabilize (e.g., at 20°C).

-

The light source is adjusted, and the telescope is moved until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

Workflow and Process Visualization

To ensure the safe handling and use of this compound in a laboratory setting, a logical workflow should be followed. The following diagram illustrates a typical experimental workflow from preparation to waste disposal.

References

2,2,2-Trifluoroethylamine boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethylamine

Introduction

This compound (TFEA) is a volatile organic compound with the chemical formula CF₃CH₂NH₂.[1][2] It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, it is used in the preparation of insecticides, miticides, and herbicides.[1] In the pharmaceutical industry, it is a building block for compounds aimed at treating a range of conditions affecting the central nervous system, cardiovascular system, and more.[1] This guide provides a detailed overview of the boiling and melting points of this compound and its hydrochloride salt, along with the experimental protocols for their determination and synthesis.

Physicochemical Data

The physical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These values are critical for researchers and professionals in drug development for designing reaction conditions, purification procedures, and storage protocols.

| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) |

| This compound | 753-90-2 | 36 - 38 | Not available |

| This compound hydrochloride | 373-88-6 | Not available | 220 - 222 (sublimes) |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden the melting range and lower the melting point.

Apparatus: Mel-Temp apparatus or similar heated metal block, glass capillary tubes, thermometer.

Procedure:

-

A small amount of the dried, solid sample (e.g., this compound hydrochloride) is packed into a glass capillary tube.

-

The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate. Initially, a faster rate can be used to approach the expected melting point.

-

As the temperature nears the melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a substance like this compound hydrochloride, the point of sublimation would also be noted.[3][4]

Determination of Boiling Point

The boiling point is determined for liquid substances like this compound.

Apparatus: Thiele tube, thermometer, capillary tube, sample.

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated gently, causing the air trapped in the capillary tube to expand and slowly bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary.

-

The heat source is then removed, and the oil bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis of this compound

One documented method for the preparation of this compound involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia.[6]

Reactants and Conditions:

-

1,1,1-trifluoro-2-chloroethane dissolved in glycerin.

-

Ammonia (30-100 wt%).

-

Molar ratio of ammonia to 1,1,1-trifluoro-2-chloroethane: 8-15:1.

-

Reactor: Pipeline-type reactor.

-

Temperature: 150-200°C.

-

Pressure: 2-4 MPa.

-

Reaction Time: 20-30 minutes.

Procedure:

-

A solution of 1,1,1-trifluoro-2-chloroethane in glycerin is mixed with ammonia.[6]

-

The mixture is fed into a pipeline reactor and heated to 150-200°C under 2-4 MPa of pressure for 20-30 minutes.[6]

-

The resulting mixed solution containing this compound is subjected to pressure reduction and flashing to remove ammonia.[6]

-

The deaminated liquid is neutralized with sodium carbonate.[6]

-

The final product, this compound, is obtained by pressure reduction and rectification of the neutralized solution.[6] This method has been reported to achieve product yields of up to 97.8%.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 2. This compound 99.5 753-90-2 [sigmaaldrich.com]

- 3. 2,2,2-三氟乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound hydrochloride | 373-88-6 [chemicalbook.com]

- 5. This compound, 99.5% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CN101973888B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,2,2-Trifluoroethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethylamine. Due to a notable lack of specific quantitative solubility data in publicly available literature for the free amine, this document focuses on presenting the existing qualitative data in a structured format, alongside a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for scientists and researchers working with this compound in various applications, including pharmaceutical development and chemical synthesis.

Solubility Profile of this compound and its Hydrochloride Salt

It is important to note the distinction between the free amine (a liquid) and its hydrochloride salt (a solid). The salt form generally exhibits higher solubility in polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Behavior | Notes |

| Polar Protic | Water | Good solubility | The amine group can form hydrogen bonds with water molecules.[1] |

| Ethanol | Good solubility | Favorable interactions occur between the amine group and the hydroxyl group of ethanol.[1] | |

| Polar Aprotic | Chloroform | Good solubility | Solubility is likely due to dipole-dipole interactions.[1] |

| Non-Polar Aromatic | Benzene | Slightly soluble | Reduced solubility compared to polar solvents highlights the importance of polarity matching.[1] |

| Non-Polar Ethereal | Ether | Hardly soluble | Poor solubility is consistent with decreasing solvent polarity.[1] |

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility Behavior |

| Water | Soluble[2][3] |

| Ethanol | Soluble[2][3] |

| Chloroform | Soluble[2][3] |

| Benzene | Slightly soluble[2][3] |

| Ether | Hardly soluble[2][3] |

Experimental Protocol for Determining Solubility of this compound

The following is a detailed methodology for determining the solubility of a volatile amine like this compound in an organic solvent. This protocol is a synthesis of general solubility determination methods, adapted for the specific properties of the target compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Calibrated positive displacement micropipettes

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Centrifuge capable of holding the selected vials

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or MS for HPLC)

-

Volumetric flasks and syringes for standard preparation

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. Due to its volatility, this should be done in a fume hood, and the amount can be determined by mass difference.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vials to prevent evaporation of the volatile amine and solvent.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the amine in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the undissolved amine.

-

Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the undissolved this compound from the saturated solvent phase.

-

-

Sample Analysis:

-

Carefully open the vial in a fume hood.

-

Using a positive displacement micropipette, withdraw a known aliquot of the clear supernatant (the saturated solution). Take care not to disturb the undissolved layer.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.

-

Generate a calibration curve by plotting the analytical response versus the known concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Safety Precautions

-

This compound is a volatile and potentially hazardous substance. All handling should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol and a general decision-making process for solubility testing.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for initial solubility assessment.

References

An In-Depth Technical Guide to the pKa of 2,2,2-Trifluoroethylamine and its Conjugate Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 2,2,2-trifluoroethylamine, a critical building block in modern medicinal chemistry. Understanding the pKa of this compound and its conjugate acid is paramount for predicting its behavior in physiological environments, which in turn influences drug absorption, distribution, metabolism, and excretion (ADME).

Core Concepts: pKa and its Significance

The pKa value is the negative logarithm of the acid dissociation constant (Ka). For an amine like this compound, the relevant equilibrium is that of its conjugate acid, the 2,2,2-trifluoroethylammonium ion, dissociating to the free amine and a proton. The pKa value indicates the pH at which the protonated (conjugate acid) and deprotonated (free amine) forms are present in equal concentrations.

The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the amino group in this compound compared to ethylamine. This lower basicity is reflected in the pKa of its conjugate acid.

Quantitative Data: pKa Values

The experimentally determined and predicted pKa values for the conjugate acid of this compound are summarized in the table below.

| Compound | Structure | pKa Value | Data Source |

| 2,2,2-Trifluoroethylammonium ion | CF₃CH₂NH₃⁺ | 5.7 | Experimental (IUPAC Digitized pKa Dataset)[1] |

| 2,2,2-Trifluoroethylammonium ion | CF₃CH₂NH₃⁺ | 5.47 ± 0.30 | Predicted |

Acid-Base Equilibrium

The acid-base equilibrium of this compound is a fundamental concept governing its ionization state. At a pH below its pKa, the protonated form, 2,2,2-trifluoroethylammonium, predominates. Conversely, at a pH above the pKa, the neutral, free amine form is the major species. This relationship is crucial for predicting the compound's charge and, consequently, its interactions within biological systems.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for determining the pKa of amines.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves monitoring the pH of a solution of the amine as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water. To ensure the amine is in its protonated form at the start, the solution can be acidified with a known amount of a strong acid (e.g., HCl) to a pH of approximately 2.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

References

A Comprehensive Technical Guide to 2,2,2-Trifluoroethylamine: Commercial Availability, Suppliers, and Synthetic Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (TFEA), and its hydrochloride salt, are pivotal fluorinated building blocks in modern medicinal chemistry and drug development.[1][2] The incorporation of the trifluoroethyl moiety into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides an in-depth overview of the commercial availability of this compound, a comparative analysis of its suppliers, and detailed experimental protocols for its application in the synthesis of pharmaceutical intermediates.

Commercial Availability and Suppliers

This compound is readily available from a wide range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a neat liquid or as its more stable hydrochloride salt. Purity levels generally range from 98% to over 99.5%.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Form | Purity | CAS Number | Notes |

| Sigma-Aldrich | This compound | ≥98.0% (GC) | 753-90-2 | Also available in 99.5% purity.[3] |

| This compound hydrochloride | 98% | 373-88-6 | ||

| TCI America | This compound | >97.0%(GC) | 753-90-2 | |

| This compound hydrochloride | >98.0% | 373-88-6 | ||

| Santa Cruz Biotechnology | This compound | ≥95% | 753-90-2 | |

| Alfa Aesar (Thermo Fisher Scientific) | This compound | 99.5% | 753-90-2 | |

| Apollo Scientific | This compound | Not specified | 753-90-2 | |

| CymitQuimica | This compound hydrochloride | >98.0% | 373-88-6 | Also offers 98.5-101.5% purity.[4] |

Note: This is not an exhaustive list, and availability and specifications should be confirmed with the respective suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₂H₄F₃N | C₂H₄F₃N·HCl |

| Molecular Weight | 99.06 g/mol | 135.51 g/mol [5] |

| Appearance | Colorless liquid | White to light yellow crystalline powder[6][7] |

| Boiling Point | 36-37 °C (lit.)[3] | 121.9 °C at 760 mmHg[6] |

| Melting Point | Not applicable | 220-222 °C (subl.) (lit.)[8] |

| Density | 1.262 g/mL at 20 °C (lit.)[3] | 1.24 g/cm³[6] |

| Refractive Index | n20/D 1.301 (lit.)[3] | 1.3-1.302[6] |

| Solubility | Not specified | Soluble in water, ethanol, and chloroform; slightly soluble in benzene; hardly soluble in ether.[6][7][9] |

Synthetic Applications in Drug Development

This compound serves as a versatile precursor for introducing the trifluoroethyl group into a wide array of molecular scaffolds. Its applications range from the synthesis of key intermediates to the late-stage functionalization of complex drug candidates.

Experimental Protocols

1. Synthesis of this compound Hydrochloride

This protocol describes the straightforward conversion of the free base to its more stable hydrochloride salt.

-

Materials: this compound, Ethanol, Saturated Hydrochloric Acid Solution.

-

Procedure:

-

To a three-necked flask, add 100 g of ethanol and 33 g of this compound.[8]

-

Slowly add 35 g of a saturated hydrochloric acid solution dropwise while maintaining the temperature below 25°C.[8]

-

After the addition is complete, raise the temperature to 50°C and stir for one hour.[8]

-

Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.[8]

-

The resulting white powdery crystalline solid is this compound hydrochloride. The reported yield is 96.30% with a water content of 0.13%.[8]

-

2. Diazotization Reaction for the Preparation of Vanilloid Receptor VR1 Antagonists

This compound hydrochloride can be used to generate 2,2,2-trifluorodiazoethane, a versatile reagent for various chemical transformations. The hydrochloride salt provides the necessary acidic conditions for the diazotization reaction with sodium nitrite.[10]

-

Materials: this compound hydrochloride, Sodium Nitrite, Water, Ether.

-

Procedure:

-

In a flask equipped with a stirrer, prepare a mixture of 8.1 g (60 mmol) of this compound hydrochloride in 25 mL of water and 45 mL of ether.[10]

-

Cool the mixture to 0°C in an ice-water bath.[10]

-

Slowly add a solution of 4.6 g (66 mmol) of sodium nitrite in 10 mL of water dropwise to the stirred mixture.[10]

-

After the addition, seal the reaction vessel and allow it to warm to room temperature while stirring for approximately 3 hours.[10]

-

Separate the ether layer containing the 2,2,2-trifluorodiazoethane product using a separatory funnel.[10]

-

Caution: Diazotization compounds are potentially explosive. Strict control of reaction conditions and reactant quantities is crucial. The resulting product is often used directly in the next synthetic step without further purification due to its potential instability and low boiling point.[10]

-

3. Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines

This protocol describes a one-pot cascade reaction for the synthesis of N-trifluoroethylated anilines, which are important intermediates in medicinal chemistry.[11]

-

General Procedure: This reaction involves a cascade of diazotization of this compound hydrochloride followed by an iron-porphyrin catalyzed N-H insertion into anilines. The reaction is typically carried out in an aqueous solution.[11] While the specific catalyst and detailed conditions are proprietary to the research, the general principle highlights a modern and efficient method for constructing C-N bonds with the trifluoroethyl moiety.

4. Synthesis of N-2,2,2-Trifluoroethylisatin Ketimines as 1,3-Dipoles

N-2,2,2-trifluoroethylisatin ketimines are valuable intermediates for the synthesis of complex, trifluoromethyl-containing spirooxindole derivatives through cycloaddition reactions.[2]

-

General Principle: The synthesis involves the condensation of an isatin derivative with this compound. These resulting ketimines can then participate in various organocatalytic asymmetric cycloaddition reactions, such as [3+2] and [3+4] cycloadditions, to generate structurally diverse and chiral molecules with potential biological activity.[2]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor, where the introduction of the 2,2,2-trifluoroethyl group is a key step. This workflow demonstrates the integration of this compound into a multi-step pharmaceutical synthesis.

Caption: Generalized synthetic workflow for a kinase inhibitor using this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of fluorinated organic molecules in the pharmaceutical and agrochemical industries.[1][12] Its unique properties contribute to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1] The availability of detailed synthetic protocols and a diverse range of suppliers facilitate its use in both academic research and industrial drug development. The continued exploration of novel synthetic methodologies involving this versatile building block is expected to further expand its role in the creation of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 373-88-6: this compound hydrochloride [cymitquimica.com]

- 5. This compound hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,2 - trifluoroethylamine hydrochloride-Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]

- 7. sfdchem.com [sfdchem.com]

- 8. This compound hydrochloride | 373-88-6 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Page loading... [guidechem.com]

- 11. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

The Trifluoromethyl Group: A Cornerstone of Molecular Stability in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in medicinal chemistry, profoundly enhancing the stability and overall viability of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles the CF3 group plays in molecular stability, encompassing metabolic, thermal, chemical, and conformational aspects. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to equip researchers with the foundational knowledge to leverage the power of trifluoromethylation in their drug discovery endeavors.

The Foundation of Stability: Intrinsic Properties of the Trifluoromethyl Group

The remarkable stabilizing effects of the trifluoromethyl group stem from its unique electronic and steric properties. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing inductive effect, polarizing the carbon-fluorine (C-F) bonds and the bond between the carbon of the CF3 group and the parent molecule. This electronic perturbation, coupled with the sheer strength of the C-F bond, lays the groundwork for its profound impact on molecular stability.

The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[1][2] This inherent strength makes the trifluoromethyl group exceptionally resistant to chemical and enzymatic cleavage.

Enhancing Metabolic Stability: Blocking Metabolic Hotspots

One of the most celebrated roles of the trifluoromethyl group in drug design is its ability to enhance metabolic stability.[3][4][5] The primary mechanism behind this is the "metabolic blocking" strategy. By replacing a metabolically labile group, such as a methyl (-CH3) or a hydrogen atom, with a robust CF3 group, common metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes, can be effectively thwarted.[1][3]

The strong C-F bonds are highly resistant to enzymatic hydroxylation, a common metabolic fate for many organic molecules.[3] This resistance translates to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile for the drug candidate.[1][3]

Quantitative Impact on Metabolic Stability

The introduction of a trifluoromethyl group can dramatically decrease the rate of metabolic clearance. The following table summarizes typical outcomes observed in in vitro metabolic stability assays when a metabolically susceptible methyl group is replaced by a trifluoromethyl group.

| Parameter | Molecule with -CH3 Group | Molecule with -CF3 Group | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks a primary site of metabolism, leading to a slower rate of clearance.[3] |

| Intrinsic Clearance (Clint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced due to the inhibition of a major metabolic pathway.[3] |

| Number of Metabolites | Higher | Significantly Reduced | Blocking a key metabolic pathway limits the formation of downstream metabolites.[3] |

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

Materials:

-

Test compound and a non-trifluoromethylated analog

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and its analog in the phosphate buffer.

-

Prepare the microsomal suspension in the buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

Add the working solutions of the test compounds. Include a positive control (a compound with known metabolic instability) and a negative control (without the NADPH system).

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

-

Enhancing Thermal and Chemical Stability

The trifluoromethyl group also imparts significant thermal and chemical stability to organic molecules.[2] This enhanced stability is a direct consequence of the strong C-F bonds and the electron-withdrawing nature of the group.

Thermal Stability: The high bond energy of the C-F bonds means that a greater amount of thermal energy is required to initiate bond cleavage and subsequent decomposition of the molecule.[6] This leads to higher decomposition temperatures for trifluoromethylated compounds compared to their non-fluorinated counterparts.

Chemical Stability: The electron-withdrawing nature of the CF3 group can decrease the electron density of an adjacent aromatic ring or functional group, making it less susceptible to electrophilic attack or oxidation.[1][2] This can be particularly advantageous in preventing degradation under various storage and physiological conditions. For instance, the introduction of trifluoromethyl groups into metal-organic frameworks (MOFs) has been shown to enhance their stability in water and acidic or basic solutions due to the hydrophobicity and shielding effect of the CF3 groups.[7]

Quantitative Impact on Thermal Stability

Thermogravimetric Analysis (TGA) is a key technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. The onset of decomposition is a critical parameter obtained from TGA.

| Compound | Onset of Decomposition (°C) |

| Hypothetical Aromatic Compound | 250 |

| Hypothetical Trifluoromethylated Aromatic Analog | 350 |

Experimental Protocols for Thermal and Chemical Stability

Thermogravimetric Analysis (TGA) Protocol:

Objective: To determine the thermal decomposition temperature of a compound.

Procedure:

-

A small, accurately weighed sample (typically 2-10 mg) is placed in a TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

The instrument records the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) Protocol:

Objective: To determine the melting point and other thermal transitions of a compound.

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The melting point is identified as the peak of the endothermic event on the DSC thermogram.

Chemical Stability Assessment using HPLC Protocol:

Objective: To assess the degradation of a compound under various stress conditions.

Procedure:

-

Stress Conditions: The compound is subjected to forced degradation under various conditions, including:

-

Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: e.g., 3% H2O2 at room temperature for 24 hours.

-

Thermal: e.g., solid-state at 80°C for 72 hours.

-

Photolytic: e.g., exposure to UV light.

-

-

Sample Analysis: At specified time points, aliquots are taken, neutralized if necessary, and diluted. The samples are then analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are quantified by comparing the peak areas to that of an unstressed control sample.

Influencing Conformational Stability and Lipophilicity

The trifluoromethyl group can also influence the conformational preferences and lipophilicity of a molecule, which are critical for its interaction with biological targets and its ability to cross cell membranes.

Conformational Stability: The steric bulk of the CF3 group, which is larger than a methyl group, can restrict the rotation around single bonds, leading to a more defined and stable conformation.[8] This conformational rigidity can be advantageous for optimizing the binding affinity and selectivity of a drug for its target receptor. 19F NMR spectroscopy is a powerful tool for studying the conformational behavior of trifluoromethylated compounds in solution.[8]

Lipophilicity: The trifluoromethyl group is generally considered to be lipophilic, with a Hansch π value of +0.88, which is higher than that of a methyl group.[1][2] Increased lipophilicity can enhance a drug's ability to permeate biological membranes, which can improve its absorption and distribution.[4] However, the effect of trifluorination on lipophilicity can be position-dependent.[9]

Quantitative Physicochemical Properties

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |

| van der Waals Radius (Å) | 2.0 | 2.7 |

| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88[1][2] |

| Electronegativity (Pauling Scale) | 2.55 (Carbon) | 3.98 (Fluorine) |

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that significantly enhances the stability of drug candidates. Its strong electron-withdrawing nature and the high bond energy of the C-F bonds contribute to increased metabolic, thermal, and chemical stability. Furthermore, its steric and lipophilic properties can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profile of a molecule. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to effectively utilize the trifluoromethyl group to design more stable, safe, and efficacious drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. infinitalab.com [infinitalab.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

2,2,2-Trifluoroethylamine: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (TFEA) has emerged as a pivotal building block in medicinal chemistry, offering a gateway to novel therapeutic agents with enhanced pharmacological profiles. The strategic incorporation of the 2,2,2-trifluoroethyl moiety into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and overall bioactivity. This technical guide provides a comprehensive overview of TFEA's role in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways.

The Physicochemical Impact of the Trifluoroethyl Group

The introduction of a trifluoroethyl group, often via TFEA, imparts unique physicochemical properties to a molecule, which are critical for optimizing its drug-like characteristics. The high electronegativity of the fluorine atoms and the stability of the carbon-fluorine bond are key contributors to these effects.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability.[1] The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. This increased stability can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Modulation of Lipophilicity

Lipophilicity, a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly affected by the trifluoroethyl group. While the effect can be context-dependent, the trifluoroethyl moiety generally increases lipophilicity compared to an ethyl group, which can improve membrane permeability and cellular uptake. However, its impact is more nuanced than that of a simple alkyl chain, offering a tool for fine-tuning this critical property.

Altered Basicity (pKa)

The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the amine, making it less basic compared to its non-fluorinated counterpart. This modification can have profound effects on a drug's ionization state at physiological pH, influencing its solubility, receptor binding interactions, and off-target effects.

Quantitative Data on Physicochemical Properties

To illustrate the impact of the 2,2,2-trifluoroethyl group, the following table presents a comparison of key physicochemical properties for analogous compounds with and without this moiety. Note: Direct comparative data for a wide range of compounds is not always available in the literature; the following represents a compilation of available data and predictive models.

| Property | General Trend with N-Trifluoroethylation | Example: N-Ethyl Pentedrone vs. Hypothetical N-Trifluoroethyl Analog |

| Lipophilicity (LogP) | Increase | LogP of N-Ethyl Pentedrone: ~2.5 (estimated). Predicted LogP of N-Trifluoroethyl Pentedrone: ~3.0 (estimated increase) |

| Basicity (pKa) | Decrease | pKa of N-Ethylamine: 10.8. pKa of this compound: 5.7 |

| Metabolic Stability (t½ in HLM) | Increase | t½ of N-Ethyl Pentedrone in HLM: 770 min[2][3]. Predicted t½ of N-Trifluoroethyl Pentedrone: Significantly longer (qualitative increase) |

| Bioavailability (%F) | Potential for Increase | Dependent on multiple factors, but improved metabolic stability and optimized lipophilicity can contribute to higher bioavailability. |

HLM: Human Liver Microsomes

Applications in Drug Design: Synthesis of Bioactive Molecules

TFEA is a versatile reagent for introducing the trifluoroethyl group into a wide array of molecular scaffolds. Its primary amine functionality allows for common synthetic transformations such as N-alkylation, reductive amination, and amide bond formation.

Synthesis of N-(2,2,2-Trifluoroethyl)isatin Derivatives

A notable application of TFEA is in the synthesis of N-(2,2,2-trifluoroethyl)isatin ketimines, which are valuable intermediates in organic synthesis.[4][5] These compounds can undergo various cycloaddition and other reactions to generate complex, trifluoromethylated heterocyclic structures with potential biological activity.[4]

Materials:

-

Isatin

-

This compound hydrochloride

-

Triethylamine

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isatin (1.0 eq), this compound hydrochloride (1.2 eq), and toluene.

-

Add triethylamine (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-(2,2,2-trifluoroethyl)isatin.

Caption: Synthesis workflow for N-(2,2,2-Trifluoroethyl)isatin.

Case Study: The Trifluoromethyl Group in Celecoxib

While not directly synthesized from TFEA, the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib provides an excellent case study on the importance of the trifluoromethyl group in drug action. Celecoxib is a selective COX-2 inhibitor, and its trifluoromethyl group plays a crucial role in its binding affinity and selectivity.

Signaling Pathway of Celecoxib Action

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The trifluoromethyl group of Celecoxib fits into a specific hydrophobic pocket of the COX-2 active site, contributing to its high binding affinity and selectivity over the closely related COX-1 enzyme.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 2,2,2-Trifluoroethylamine in Advancing Fluorinated Polymer Chemistry: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of fluorinated polymers derived from 2,2,2-trifluoroethylamine, tailored for researchers, scientists, and professionals in drug development.

The incorporation of fluorine into polymers imparts a unique and highly desirable set of properties, including exceptional thermal stability, chemical inertness, hydrophobicity, and low surface energy. This compound (TFEA) has emerged as a critical building block in the synthesis of a versatile range of fluorinated polymers. Its trifluoromethyl group is instrumental in modifying the physicochemical characteristics of the resulting materials, making them suitable for a wide array of high-performance applications, from advanced coatings to biomedical devices. This technical guide provides a comprehensive overview of the use of TFEA in fluorinated polymer chemistry, with a focus on the synthesis of key monomers, polymerization techniques, and the properties of the resulting polymers.

From Amine to Monomer: The Synthetic Gateway

The primary route to leveraging TFEA in polymer chemistry is through its conversion into polymerizable monomers, most notably acrylates and methacrylates. The synthesis of 2,2,2-trifluoroethyl acrylate (TFEA) and 2,2,2-trifluoroethyl methacrylate (TFEMA) is typically achieved through the esterification of acrylic acid or methacrylic acid, respectively, with 2,2,2-trifluoroethanol, which can be derived from TFEA.

A common synthetic approach involves the reaction of methacrylic acid with thionyl chloride to form methacryloyl chloride. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a catalyst to yield the desired TFEMA monomer.

Polymerization Strategies: Controlling the Architecture

The polymerization of TFEA and TFEMA can be carried out using conventional free-radical polymerization. However, to achieve well-defined polymer architectures with controlled molecular weights and low dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. RAFT polymerization allows for the synthesis of block copolymers and other complex structures, further expanding the functional design space of these fluorinated materials.

A Versatile Family of Polymers: Properties and Applications

The homopolymers and copolymers derived from TFEA-based monomers exhibit a range of valuable properties. The trifluoromethyl group significantly influences the polymer's glass transition temperature (Tg), thermal stability (typically measured as the decomposition temperature, Td), and surface characteristics.

Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) and its Copolymers

PTFEA is known for its low glass transition temperature, making it a flexible material at room temperature. Its properties can be tuned by copolymerization with other monomers.

Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its Copolymers

PTFEMA generally exhibits a higher glass transition temperature compared to PTFEA, resulting in more rigid materials. Copolymerization of TFEMA with monomers like methyl acrylate allows for the systematic tuning of properties such as Tg and surface hydrophobicity. For instance, increasing the methyl acrylate content in a P(TFEMA-co-MA) copolymer leads to a decrease in the glass transition temperature.[1][2]

The incorporation of the trifluoroethyl moiety also extends to other polymer families, including polyamides and polyimides. The synthesis of these polymers often involves the polycondensation of TFEA-containing diamines or diacids with appropriate comonomers, leading to high-performance materials with excellent thermal stability.

Quantitative Data Summary

The following tables summarize key quantitative data for polymers derived from this compound, providing a comparative overview of their properties.

Table 1: Thermal Properties of TFEA-Derived Homopolymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) for 10% weight loss |

| Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) | -10 | - |

| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | 69[3] | 341 (for homopolymer)[1] |

| Poly(FATRIFE-co-MAF) (93 mol% FATRIFE) | - | 348[4] |

Table 2: Surface Properties of TFEA-Derived Polymers

| Polymer | Water Contact Angle (°) |

| PFATRIFE homopolymer | 107[4] |

| Poly(FATRIFE-co-MAF) (42 mol% MAF) | 81[4] |

| P(TFEMA-co-MA) (high TFEMA content) | Comparable to PFMA homopolymer[1] |

Table 3: Properties of TFEA-Derived Copolymers

| Copolymer | Monomer Feed Ratio (mol%) | Glass Transition Temperature (Tg) (°C) |

| P(TFEMA-co-MA) | 10% MA | 77.5[1][2] |

| P(TFEMA-co-MA) | 60% MA | 29.2[1][2] |

| P(TFEMA-co-MA) | 90% MA | 13.4[1][2] |

Experimental Protocols

Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol describes a two-step synthesis of TFEMA from methacrylic acid.

-

Synthesis of Methacryloyl Chloride:

-

In a reactor equipped with a stirrer, thermometer, and reflux condenser, charge thionyl chloride and a polymerization inhibitor (e.g., phenothiazine).

-

Slowly add a mixture of methacrylic acid and DMF dropwise while maintaining the temperature at 20-25°C.

-

After the addition is complete, heat the mixture to 50 ± 2°C and maintain for 2 hours.

-

Distill the reaction mixture under reduced pressure to obtain methacryloyl chloride.

-

-

Esterification:

-

To the freshly prepared methacryloyl chloride, slowly add a mixture of 2,2,2-trifluoroethanol and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) dropwise.

-

Control the reaction temperature at 60 ± 5°C for 4 hours.

-

After the reaction, cool the mixture to room temperature and neutralize with a 20 wt% NaOH solution to a pH of 7.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous MgSO4.

-

Purify the product by vacuum distillation to obtain 2,2,2-trifluoroethyl methacrylate.

-

RAFT Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol provides a general procedure for the RAFT polymerization of TFEMA to synthesize PTFEMA.

-

Reaction Setup:

-

In a Schlenk flask, dissolve the RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate), the initiator (e.g., AIBN), and the TFEMA monomer in a suitable solvent (e.g., 1,4-dioxane).

-

The molar ratio of [Monomer]/[RAFT agent]/[Initiator] should be carefully chosen to control the molecular weight.

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

-

Polymerization:

-

Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 75°C) and stir for the specified reaction time.

-

-

Termination and Purification:

-

Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and characterization of TFEA-derived fluorinated polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]

- 3. Poly(2,2,2-trifluoroethyl methacrylate) – scipoly.com [scipoly.com]

- 4. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling, and Storage of 2,2,2-Trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for 2,2,2-Trifluoroethylamine (TFEA), a versatile building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification